

Application Note: Analytical Methods for the Characterization of Synthesized Benzisoxazoles

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Compound of Interest

Compound Name: Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-

CAS No.: 1448674-07-4

Cat. No.: B1406458

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Introduction & Strategic Overview

Benzisoxazoles are privileged pharmacophores in medicinal chemistry, forming the core of blockbuster antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). However, the synthesis of these bicyclic heterocycles presents a unique analytical challenge: the "Isomer Problem."

Synthetic pathways often yield mixtures of 1,2-benzisoxazole (indoxazene) and 2,1-benzisoxazole (anthranil). Furthermore, the 1,2-benzisoxazole ring is susceptible to base-catalyzed ring opening (Kemp elimination), degrading into salicylonitriles.

This guide moves beyond standard characterization, providing a robust analytical strategy to:

- Definitively distinguish regioisomers (1,2 vs. 2,1) using advanced NMR techniques.
- Quantify purity and monitor degradation using stress-tested HPLC protocols.
- Validate structural integrity via Mass Spectrometry fragmentation patterns.

Structural Confirmation: The NMR Decision Matrix

The Challenge of N-O Bond Assignment

Standard ^1H NMR is often insufficient for distinguishing 1,2- and 2,1-isomers because the aromatic proton signals overlap significantly. The definitive method relies on ^{15}N NMR (via HMBC) and specific ^{13}C chemical shift patterns induced by the "push-pull" nature of the N-O dipole.

Critical NMR Parameters

Nucleus	Parameter	1,2-Benzisoxazole (Target)	2,1-Benzisoxazole (Anthranil)	Mechanistic Insight
^{15}N	Chemical Shift	High Shielding (approx -50 to -70 ppm relative to nitromethane)	Deshielded (downfield shift)	The position of the oxygen adjacent to nitrogen in the 1,2-isomer increases electron density at the nitrogen.
^{13}C	C3 Position	~145 - 155 ppm	~155 - 165 ppm	C3 in 2,1-isomers is an imine-like carbon, typically more deshielded.
^1H	C3-H (if sub.)	8.8 - 9.2 ppm (Singlet)	9.2 - 9.8 ppm	The 2,1-isomer C3 proton is more acidic and deshielded due to the adjacent cationic character of the resonance form.

Protocol A: ¹⁵N-HMBC for Isomer Validation

Rationale: Direct detection of ¹⁵N is insensitive. Indirect detection via Heteronuclear Multiple Bond Correlation (HMBC) allows us to "see" the nitrogen through its coupling to nearby protons.

Step-by-Step:

- Sample Prep: Dissolve 20 mg of synthesized compound in 0.6 mL DMSO-d₆. Note: Avoid CDCl₃ if possible, as DMSO stabilizes polar resonance forms, sharpening peaks.
- Pulse Sequence: Select gradient-selected 1H-¹⁵N HMBC (optimized for J_{NH} = 8-10 Hz).
- Acquisition:
 - Scans: 64–128 (concentration dependent).
 - Spectral Width (¹⁵N): 400 ppm (center at -150 ppm).
- Interpretation: Look for cross-peaks from the aromatic C₄-H or C₇-H to the nitrogen.
 - 1,2-Isomer: Strong correlation from C_{7a}/C_{3a} protons; Nitrogen shift is key.
 - 2,1-Isomer: Distinctive downfield shift confirms anthranil structure.

Purity & Stability: HPLC Method Development The Stability Trap (Kemp Elimination)

Critical Warning: 1,2-Benzisoxazoles are base-labile. Using high pH (>8) mobile phases or diluents can trigger the Kemp elimination, opening the isoxazole ring to form 2-hydroxybenzotrile (Salicylonitrile) derivatives.

- Observation: If your HPLC peak tails significantly or splits, check the pH.
- Solution: Always maintain Mobile Phase pH between 2.5 and 4.5.

Protocol B: Universal Gradient HPLC Method

This method is optimized for separating the parent benzisoxazole from synthetic precursors (oximes) and degradation products (nitriles).

Instrument: UHPLC or HPLC with PDA Detector. Column: C18 End-capped (e.g., Waters Symmetry or Agilent Zorbax), 150 x 4.6 mm, 3.5 μm or 5 μm .

Mobile Phase:

- Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with dilute H₃PO₄).
- Solvent B: Acetonitrile (HPLC Grade).

Gradient Profile:

Time (min)	% Solvent A	% Solvent B	Flow Rate (mL/min)	Phase Description
0.0	85	15	1.0	Equilibration
2.0	85	15	1.0	Isocratic Hold (Polar impurities)
15.0	20	80	1.0	Linear Gradient (Elute Benzisoxazole)
20.0	20	80	1.0	Wash

| 21.0 | 85 | 15 | 1.0 | Re-equilibration |

Detection:

- Primary: 280 nm (Specific for the benzisoxazole core).
- Secondary: 240 nm (High sensitivity for impurities).

System Suitability Criteria:

- Tailing Factor: < 1.5 (Crucial; higher indicates secondary interactions with silanols).

- Resolution (Rs): > 2.0 between Main Peak and nearest impurity (often the oxime precursor).

Mass Spectrometry: Fragmentation Fingerprinting

When characterizing novel derivatives, MS/MS fragmentation provides structural proof.

Fragmentation Logic

The benzisoxazole ring cleaves via specific pathways involving the N-O bond weakness.

- Primary Loss: Cleavage of the N-O bond.
- Neutral Loss: Loss of CO (28 Da) or HCN (27 Da) is characteristic.
- Zonisamide Specifics: Look for the loss of the sulfonamide group

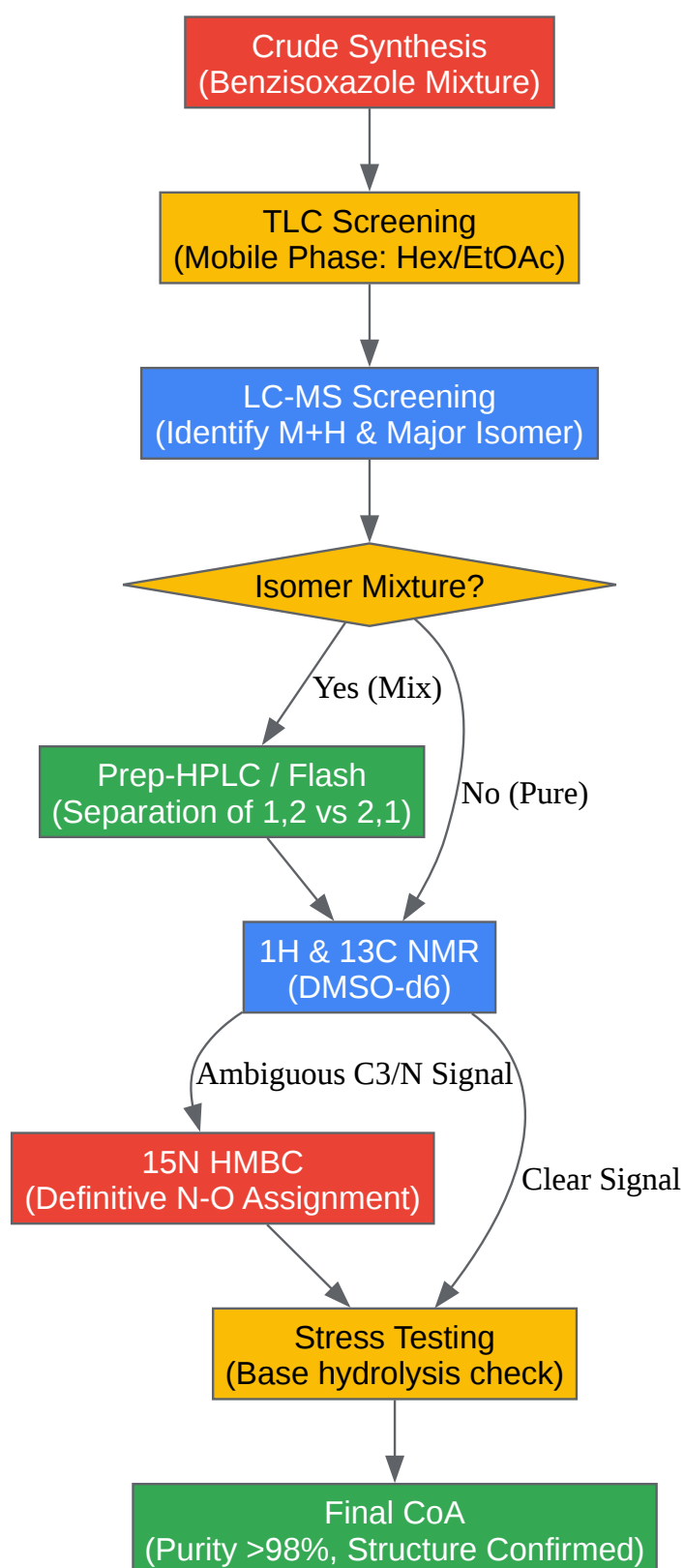
Diagnostic Ions (ESI+):

- : Parent ion.
- $[M+H - CO]^+$: Contraction to a quinoid-like species.
- $[M+H - H_2O]^+$: Often seen if side chains contain hydroxyls (e.g., oxime impurities).

Visual Analytical Workflows

Comprehensive Characterization Workflow

This diagram illustrates the logical flow from crude synthesis to final validated product.

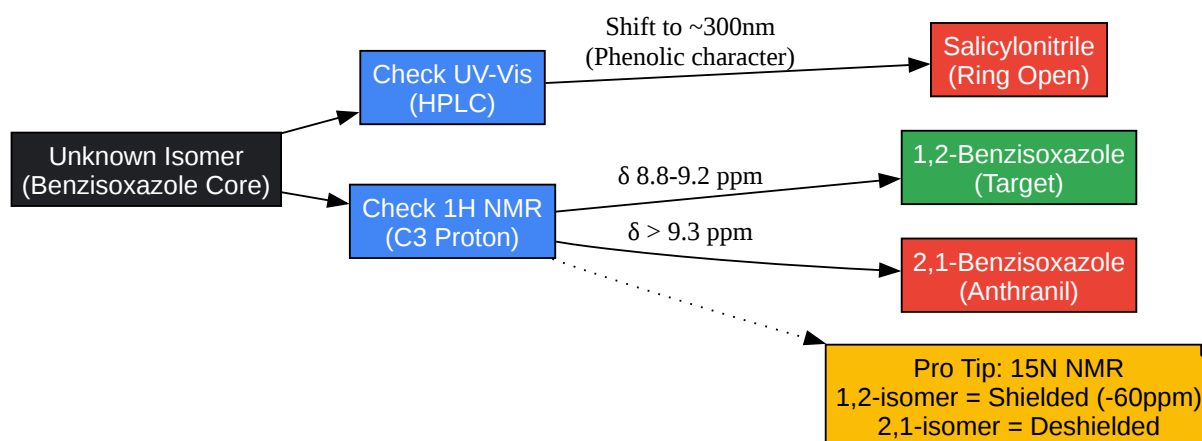


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Figure 1: Step-by-step workflow for isolating and characterizing benzisoxazoles, prioritizing isomer separation and structural confirmation.

Spectral Decision Tree: 1,2 vs 2,1 Isomers

Use this logic gate to interpret your spectroscopic data.



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Figure 2: Decision tree for distinguishing regioisomers and degradation products based on primary spectral data.

References & Grounding

- Zonisamide HPLC Method Validation: Title: "HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide." Source: ResearchGate / Asian J. Chem. URL:[[Link](#)]
- 1,2-Benzisoxazole Synthesis & Review: Title: "Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines." Source: Chemistry of Heterocyclic Compounds. [1] URL:[[Link](#)]

- Mass Spectrometry Fragmentation: Title: "Mass Spectra of Some 3-β-Bromoethyl-1,2-Benzisoxazoles." Source: Asian Journal of Chemistry.[2] URL:[[Link](#)] (General Journal Link for context on fragmentation patterns cited in search).
- NMR Characterization (15N/13C): Title: "13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides." Source: Magnetic Resonance in Chemistry.[1][3] URL:[[Link](#)]
- General IR Spectroscopy Guide: Title: "Infrared Spectra of Some Common Functional Groups." Source: Chemistry LibreTexts. URL:[[Link](#)]

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